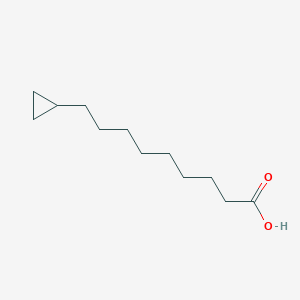

9-Cyclopropylnonanoic acid

概要

説明

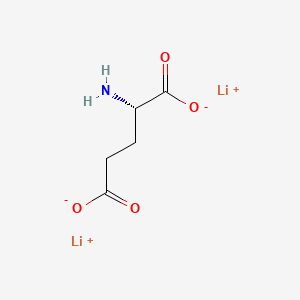

9-Cyclopropylnonanoic acid is a natural product . It is a medium-chain fatty acid surfactant .

Synthesis Analysis

Cyclopropanation strategies in recent total syntheses have been highlighted . Complex molecular architectures containing cyclopropanes present significant challenges for any synthetic chemist . An overview of the most important and widely used cyclopropanation techniques is presented, followed by a discussion of elegant approaches and clever solutions that have been developed to enable the synthesis of various unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis

This compound contains a total of 36 bonds, including 14 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 three-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis

The behavior of nonanoic acid can be expressed due to the presence of different species in the bulk and at the surface . The acid dissociation constant (pKa) of nonanoic acid in the bulk phase and the air/water interface is of interest .Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.30 g/mol . It has a melting point of 37-38°C . It has a computed XLogP3 of 4.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 9 .科学的研究の応用

Cyclopropanol Synthesis and Applications

- Cyclopropanols, including those related to 9-cyclopropylnonanoic acid, are used in the synthesis of γ-carbonyl quinones. This process, involving oxidative ring opening, plays a role in producing cytotoxic natural products like evelynin (Ilangovan, Saravanakumar, & Malayappasamy, 2013).

Nonanoic Acid Derivatives in Polymer Synthesis

- ω-Functionalized nonanoic acids, closely related to this compound, are valuable in synthesizing polyamides with specific properties. This process starts from raw materials like cyclohexanone and yields polymer-grade ω-functionalized nonanoic acids (Cotarcǎ et al., 2001).

Cyclopropanol Reactivity and Chemical Transformations

- The reactivity of cyclopropanols, including compounds structurally similar to this compound, is notable for its versatility. They are used in homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening, contributing to a range of chemical syntheses (McDonald, Mills, West, & Rousseaux, 2020).

Cyclopropanol in Antibacterial Compounds

- Cyclopropanol derivatives, related to this compound, have been used in the design and synthesis of new thiadiazoloquinolone compounds. These compounds show significant activity against both Gram-positive and Gram-negative bacteria (Al‐Qawasmeh et al., 2014).

Enzymatic Synthesis and Biopolyesters Production

- Enzymatic synthesis involving compounds similar to this compound has been explored for producing 1,9-nonanedioic acid, a key component in biopolyesters. This approach uses recombinant Corynebacterium glutamicum for the production of long-chain dicarboxylic acids (Lee et al., 2019).

Chemoenzymatic Synthesis of Nonanedioic Acid

- A practical chemoenzymatic method synthesizes 9-hydroxynonanoic acid and 1,9-nonanedioic acid from oleic acid. This method involves biotransformation using enzymes and subsequent chemical transformations, relevant for the synthesis of azelaic acid (Koppireddi et al., 2016).

作用機序

Safety and Hazards

将来の方向性

The partitioning of medium-chain fatty acid surfactants such as nonanoic acid between the bulk phase and the air/water interface is of interest to a number of fields including marine and atmospheric chemistry . The behavior of these molecules, the contributions of various relevant chemical equilibria, and the impact of pH, salt, and bulk surfactant concentrations are areas of ongoing research .

特性

IUPAC Name |

9-cyclopropylnonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-12(14)8-6-4-2-1-3-5-7-11-9-10-11/h11H,1-10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSYMQVXJYGAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574814 | |

| Record name | 9-Cyclopropylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-97-0 | |

| Record name | 9-Cyclopropylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride](/img/structure/B3053719.png)

![4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid](/img/structure/B3053722.png)

![2-[(2-Chloropyrimidin-4-yl)amino]ethanol](/img/structure/B3053726.png)

![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)